(6R)-1,6-Dimethyl-2-piperazinone hydrochloride
Description
(6R)-1,6-Dimethyl-2-piperazinone hydrochloride is a chiral piperazinone derivative with the molecular formula C₆H₁₂N₂O·HCl and a molecular weight of 165 g/mol . Key properties include a logP value of -0.64, indicating moderate hydrophilicity, and a solid-state form with 95% purity . The compound is synthesized as an HCl salt (MFCD28344002, CAS: 1657030-30-2) and features a stereochemical R-configuration at the 6-position, distinguishing it from structural and stereoisomers .
Properties
IUPAC Name |
(6R)-1,6-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFBFJZPRXIIR-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(=O)N1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657030-30-2 | |
| Record name | 2-Piperazinone, 1,6-dimethyl-, hydrochloride (1:1), (6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657030-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-1,6-Dimethyl-2-piperazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with carbonyl compounds, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(6R)-1,6-Dimethyl-2-piperazinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(6R)-1,6-Dimethyl-2-piperazinone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (6R)-1,6-Dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (6R)-1,6-Dimethyl-2-piperazinone HCl and 6,6-Dimethyl-2-piperazinone HCl
Key Findings:
Chirality : The (6R)-configured compound’s stereochemistry may enhance enantioselective interactions in biological systems, unlike the achiral 6,6-dimethyl analog .
Conformational Rigidity : The 6,6-dimethyl isomer’s substituent arrangement may restrict ring flexibility, altering binding affinities compared to the 1,6-dimethyl variant .
Research Findings and Implications
- Drug Design: The (6R)-1,6-dimethyl isomer’s chiral center could be pivotal for targeting stereospecific receptors, whereas the 6,6-dimethyl analog may serve as a non-selective scaffold .
- Agrochemical Potential: Piperazinones are explored as intermediates in pesticide synthesis (e.g., triazine derivatives) , though substituent positioning and stereochemistry influence metabolic stability and toxicity profiles.
Biological Activity
(6R)-1,6-Dimethyl-2-piperazinone hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂N₂O·HCl
- Molecular Weight : Approximately 165.63 g/mol
- Structure : The compound features a piperazine ring with methyl groups at the 1 and 6 positions, which contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors:
- N-Methyl-D-Aspartate Receptor (NMDAR) : The compound enhances AMPA receptor currents while decreasing D-serine levels, a co-agonist of NMDAR. This modulation is crucial for its rapid antidepressant effects without the side effects associated with traditional ketamine treatments.
- Biochemical Pathways : It affects the conversion of phenylalanine to tyrosine via phenylalanine-4-hydroxylase, influencing neurotransmitter synthesis and overall brain function.
Antidepressant Effects
Research indicates that this compound exhibits rapid antidepressant activity. In animal models, it has been shown to produce significant behavioral improvements consistent with antidepressant action.
Anticancer Properties
Studies have suggested potential anticancer effects, particularly in disrupting protein-protein interactions in cancer cells. For instance, compounds structurally related to (6R)-1,6-Dimethyl-2-piperazinone have been shown to inhibit BCL6 function in diffuse large B-cell lymphoma (DLBCL) models .
Comparative Biological Activity
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant, Anticancer | NMDAR modulation |
| Benzimidazolone derivatives | Anticancer | BCL6 inhibition |
| Piperazine derivatives | Antimicrobial | Various mechanisms |
Case Studies and Research Findings
-
Antidepressant Study :
- A study demonstrated that administration of this compound led to rapid reductions in depressive-like behaviors in rodent models. The effects were attributed to enhanced AMPA receptor activity without the psychotomimetic side effects typical of NMDA antagonists.
- Oncology Research :
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound reveals a complex absorption and elimination pattern. The terminal half-life is notably longer than that of its S-stereoisomer, suggesting potential for sustained therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
